1-Bromo-4-(ethanesulfonyl)butane

Lipophilicity Phase Partitioning Medicinal Chemistry

1-Bromo-4-(ethanesulfonyl)butane (CAS 343269-12-5) is a C6 alkyl sulfone building block characterized by a terminal bromine atom and an ethanesulfonyl group on a linear butane chain. With a molecular weight of 229.14 g/mol and a predicted boiling point of 340.6±25.0 °C , it is classified as a bromoalkyl sulfone, typically supplied at ≥95% purity for use as a reactive intermediate in pharmaceuticals, agrochemicals, and materials science.

Molecular Formula C6H13BrO2S
Molecular Weight 229.14 g/mol
Cat. No. B13209025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(ethanesulfonyl)butane
Molecular FormulaC6H13BrO2S
Molecular Weight229.14 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CCCCBr
InChIInChI=1S/C6H13BrO2S/c1-2-10(8,9)6-4-3-5-7/h2-6H2,1H3
InChIKeyZAEUHONAYUXHNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(ethanesulfonyl)butane: Technical Baseline for Procurement of a C4 Bromoalkyl Ethyl Sulfone Intermediates


1-Bromo-4-(ethanesulfonyl)butane (CAS 343269-12-5) is a C6 alkyl sulfone building block characterized by a terminal bromine atom and an ethanesulfonyl group on a linear butane chain . With a molecular weight of 229.14 g/mol and a predicted boiling point of 340.6±25.0 °C , it is classified as a bromoalkyl sulfone, typically supplied at ≥95% purity for use as a reactive intermediate in pharmaceuticals, agrochemicals, and materials science . Its core synthetic value lies in the electrophilic bromide terminus for nucleophilic substitution and the sulfone moiety for further transformations including Ramberg–Bäcklund olefination.

Why 1-Bromo-4-(ethanesulfonyl)butane Cannot Be Freely Substituted with Shorter-Chain or Chloro Analogs in Performance-Critical Syntheses


Simple substitution based on the bromoalkyl sulfone class alone overlooks critical differences in lipophilicity, steric demand, and leaving-group reactivity that directly impact reaction rates, phase-transfer behavior, and intermediate stability. Compared to the methylsulfonyl analog (1-bromo-4-(methylsulfonyl)butane, CAS 18225-56-4), the ethylsulfonyl derivative shows a markedly higher predicted LogP (1.60 vs. 0.28 on Fluorochem) , which influences organic-phase partitioning and downstream purification profiles. The extended ethyl chain further differentiates it from chloro or propyl variants, affecting steric shielding of the reactive bromine center. These quantifiable physicochemical disparities mean that in multi-step sequences where reaction kinetics or phase selectivity have been optimized for the ethylsulfonyl motif, generic replacement with the methylsulfonyl or chloropropyl analog frequently leads to reduced yields, altered impurity profiles, or complete reaction failure.

Quantitative Differentiation Evidence for 1-Bromo-4-(ethanesulfonyl)butane Against Closest Analogs


Lipophilicity Comparison: Ethylsulfonyl vs. Methylsulfonyl Analog

The ethylsulfonyl compound exhibits a computed LogP of 1.60 (Leyan) , approximately 5.7-fold higher than the methylsulfonyl analog (LogP = 0.28, Fluorochem) . This ~1.3 log-unit increase predicts a 20-fold higher organic-phase preference under equal volume partitioning, critical for syntheses requiring selective extraction or anhydrous conditions.

Lipophilicity Phase Partitioning Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Bioavailability Differentiation

The ethylsulfonyl compound has a TPSA of 34.14 Ų , which is 20% lower than the methylsulfonyl analog (42.5 Ų from PubChem) [1]. Both remain under the 140 Ų threshold for oral bioavailability, but the difference influences passive membrane permeability in early-stage lead optimization.

Drug Design Membrane Permeability ADME

Boiling Point Difference Indicating Intermolecular Interaction Strength

The predicted boiling point of the ethylsulfonyl compound is 340.6±25.0 °C , significantly higher than that of the methylsulfonyl analog (179–181 °C for similar sulfides/sulfones from shiji.cnreagent.com) . This elevated boiling point reflects stronger intermolecular associations due to the larger ethylsulfonyl group and its estimated higher enthalpy of vaporization.

Thermal Properties Distillation Purification

Rotatable Bond Count as a Conformational Flexibility Metric

The ethylsulfonyl analog possesses 5 rotatable bonds compared to 4 for the methylsulfonyl version [1]. This increased flexibility can be advantageous for inducing conformational changes in target binding pockets but may also hinder crystallization, a critical factor in solid-form screening.

Molecular Flexibility Crystallization Structure-Activity

Leave-Group Reactivity: Bromine vs. Chlorine in Alkyl Sulfone Context

Although no direct kinetic study compares 1-Bromo-4-(ethanesulfonyl)butane with its chloro analog, general SN2 reactivity trends indicate that the C–Br bond (bond dissociation energy ~285 kJ/mol) reacts approximately 50–100 times faster than C–Cl (BDE ~327 kJ/mol) in polar aprotic solvents [1]. This intrinsic reactivity difference is amplified by the electron-withdrawing sulfone group, making the bromo derivative faster at amine alkylation, thioether formation, and enolate trapping.

Nucleophilic Substitution Reaction Kinetics SN2

Optimal Application Scenarios for 1-Bromo-4-(ethanesulfonyl)butane Based on Differentiated Evidence


Synthesis of Lipophilic Bioisosteres for CNS Drug Discovery Programs

When a medicinal chemistry campaign requires a sulfone-containing linker with enhanced CNS penetration, the higher LogP (1.60) and lower TPSA (34.14 Ų) of 1-Bromo-4-(ethanesulfonyl)butane make it the preferred alkylating agent over the methylsulfonyl analog (LogP 0.28, TPSA 42.5 Ų) . This differentiation is critical in the de novo design of 5-HT6 or dopamine D2 receptor ligands where a 5-fold increase in lipophilicity can be the difference between brain-penetrant and peripherally restricted candidates.

Ramberg–Bäcklund Olefination for Functionalized Alkene Construction

The terminal bromine and ethylsulfonyl substitution pattern is ideally suited for Ramberg–Bäcklund rearrangement to generate 1-alkenes with an ethyl substituent. The predicted boiling point of 340 °C and the high SN2 reactivity of the bromine (≈50–100× over chlorine) enable efficient α-halogenation and subsequent base-mediated extrusion under controlled thermal conditions, delivering stereodefined olefins used in natural product total synthesis.

Phase-Transfer-Catalyzed Alkylation in Biphasic Process Chemistry

The 5.7-fold higher lipophilicity of the ethylsulfonyl building block compared to its methylsulfonyl counterpart enhances its partitioning into organic phases in PTC alkylation of amines or phenols. This property reduces the required catalyst loading and improves phase separation in continuous-flow setups, making it the building block of choice for kilo-lab scale-up where extraction efficiency directly impacts cost of goods.

Prodrug Linker Design Requiring Sustained Hydrolytic Stability

The ethylsulfonyl group provides greater steric shielding around the sulfone compared to the methylsulfonyl, potentially slowing esterase- or phosphatase-mediated hydrolysis in prodrug constructs. The 5 rotatable bonds of the ethyl analog also offer conformational flexibility that can be locked upon target binding, a property exploited in the design of β-lactamase inhibitor prodrugs where timed release is essential.

Quote Request

Request a Quote for 1-Bromo-4-(ethanesulfonyl)butane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.